molecular formula C15H21NO4S2 B2576357 4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine CAS No. 2034227-51-3

4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine

Cat. No.: B2576357
CAS No.: 2034227-51-3
M. Wt: 343.46
InChI Key: UGZONNMQIMYRLI-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with benzylsulfonyl and cyclopropylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine typically involves the reaction of piperidine with benzylsulfonyl chloride and cyclopropylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonyl groups can lead to the formation of thiol or sulfide derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzylsulfonyl)piperidine: Lacks the cyclopropylsulfonyl group, making it less sterically hindered.

    1-(Cyclopropylsulfonyl)piperidine: Lacks the benzylsulfonyl group, which may affect its reactivity and biological activity.

    4-(Methylsulfonyl)-1-(cyclopropylsulfonyl)piperidine: Contains a methylsulfonyl group instead of a benzylsulfonyl group, which can influence its chemical properties.

Uniqueness

4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine is unique due to the presence of both benzylsulfonyl and cyclopropylsulfonyl groups. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-benzylsulfonyl-1-cyclopropylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S2/c17-21(18,12-13-4-2-1-3-5-13)14-8-10-16(11-9-14)22(19,20)15-6-7-15/h1-5,14-15H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZONNMQIMYRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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